molecular formula C18H23NO B1385419 N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline CAS No. 1040682-66-3

N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline

Cat. No.: B1385419
CAS No.: 1040682-66-3
M. Wt: 269.4 g/mol
InChI Key: KYKOVJZTXLXHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline” is a chemical compound with the molecular formula C18H23NO and a molecular weight of 269.38 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an aniline group (a benzene ring with an amino group) that is substituted with dimethyl groups at the 2 and 3 positions, and a dimethylphenoxyethyl group at the nitrogen .

Scientific Research Applications

Antibacterial and Enzyme Inhibition Studies

N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline and its derivatives have been studied for their antibacterial properties against both Gram-positive and Gram-negative bacteria. These compounds have also been evaluated for their lipoxygenase inhibitory activity. For instance, N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides have shown substantial antibacterial and lipoxygenase inhibitory activities (Rasool et al., 2016).

Synthesis and Spectral Analysis

The synthesis and spectral analysis of compounds related to this compound are crucial in understanding their chemical properties. Various methods have been developed for synthesizing these compounds and their analogues, and their structures have been corroborated through IR, 1H-NMR, and EIMS spectral data analysis (Lan-xiang, 2011).

Conformational Analyses in Different Environments

The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, which are structurally similar to this compound, have been reported. These analyses, carried out through X-ray diffraction analysis, reveal insights into the conformations of the amine fragments in different salt forms and environments (Nitek et al., 2020).

Photoluminescence Characteristics

The photoluminescence characteristics of compounds related to this compound have been studied. For example, a comparative investigation on the photophysical properties of a quinoxaline derivative, closely related to this compound, showed that the solvent-stabilized charge-transfer state can participate in the relaxation of excited molecules, influencing the color and intensity of photoluminescence, which is significant for optoelectronic applications (Wang et al., 2021).

High-Pressure Effects on Excited Complex State Formation

The effect of pressure on the formation of the intramolecular excited complex state in compounds structurally related to this compound has been explored. This research is crucial in understanding the behavior of these compounds under different physical conditions and has implications for their use in high-pressure environments (Hara & Obara, 1985).

Mechanism of Action

The mechanism of action of “N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline” is not specified in the sources I found. Its use in proteomics research suggests it may interact with proteins in some way .

Future Directions

The future directions of research involving “N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline” are not specified in the sources I found. Given its use in proteomics research , it may be involved in studies of protein function or structure.

Properties

IUPAC Name

N-[2-(3,4-dimethylphenoxy)ethyl]-2,3-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-13-8-9-17(12-15(13)3)20-11-10-19-18-7-5-6-14(2)16(18)4/h5-9,12,19H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKOVJZTXLXHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCCOC2=CC(=C(C=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline
Reactant of Route 3
Reactant of Route 3
N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline
Reactant of Route 4
Reactant of Route 4
N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline
Reactant of Route 5
Reactant of Route 5
N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline
Reactant of Route 6
Reactant of Route 6
N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.